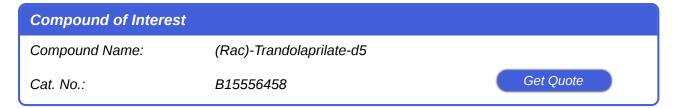


# Physicochemical Properties of (Rac)-Trandolaprilate-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

(Rac)-Trandolaprilate-d5 is the deuterated analog of Trandolaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Trandolapril. Trandolapril is a prodrug that is hydrolyzed in the liver to its active diacid form, Trandolaprilat.[1][2] Trandolaprilat is a potent inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II.[1][2] This inhibition leads to vasodilation and a reduction in blood pressure. Deuterated compounds, such as (Rac)-Trandolaprilate-d5, are of significant interest in drug development and research, primarily for their use as internal standards in pharmacokinetic studies and for their potential to exhibit a kinetic isotope effect, which may alter the metabolic profile of the drug. This guide provides a comprehensive overview of the known physicochemical properties of (Rac)-Trandolaprilate-d5, alongside detailed experimental protocols for their determination.

### **Chemical and Physical Data**

Precise experimental data for the physicochemical properties of **(Rac)-Trandolaprilate-d5** are not extensively available in the public domain. However, data for the non-deuterated form, Trandolaprilat, and the deuterated prodrug, Trandolapril-d5, provide a strong basis for understanding its characteristics.

Table 1: Core Physicochemical Properties

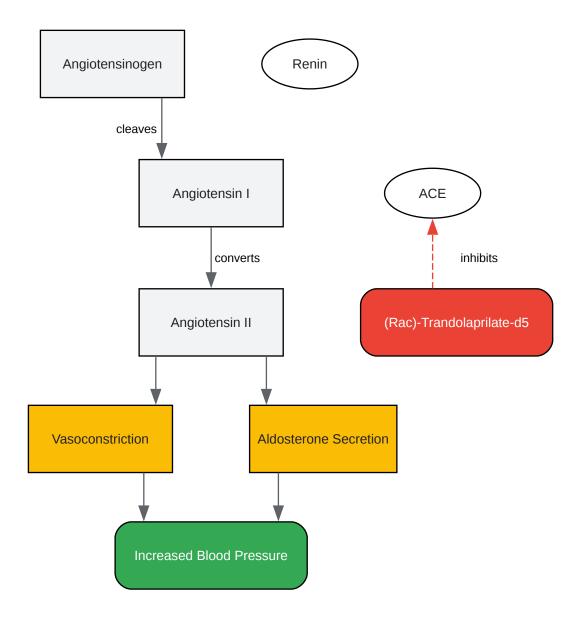


Property	(Rac)- Trandolaprilate -d5	Trandolaprilat	Trandolapril	Trandolapril- phenyl-d5
Molecular Formula	C22H25D5N2O5[3]	C22H30N2O5[4]	C24H34N2O5[2]	C24H29D5N2O5
Molecular Weight	407.51 g/mol [3]	402.48 g/mol [4]	430.54 g/mol [2]	435.57 g/mol
Melting Point	Data not available	Data not available	~125 °C	Data not available
Boiling Point	Data not available	Data not available	Data not available	Data not available
Predicted pKa (Strongest Acidic)	Data not available	3.13[5]	3.8[6]	Data not available
Predicted pKa (Strongest Basic)	Data not available	Data not available	5.21[6]	Data not available
Solubility	Data not available	DMSO: 125 mg/mL (with ultrasonic)[7]	Soluble in chloroform, dichloromethane, and methanol.[2] In PBS (pH 7.2), approx. 1 mg/mL.[8]	Data not available

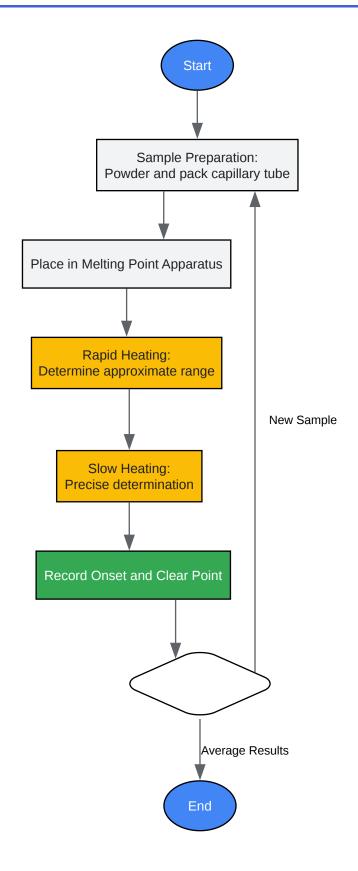
# Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Trandolaprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance. The binding of Trandolaprilat to ACE prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to reduced peripheral vascular resistance and a decrease in blood pressure.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Trandolapril | C24H34N2O5 | CID 5484727 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Trandolaprilat | C22H30N2O5 | CID 5464097 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Trandolaprilat (HMDB0060583) [hmdb.ca]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- To cite this document: BenchChem. [Physicochemical Properties of (Rac)-Trandolaprilate-d5:
   An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15556458#physicochemical-properties-of-rac-trandolaprilate-d5]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com